molecular formula C9H14O2 B8210761 Cyclooct-4-ene carboxylic acid

Cyclooct-4-ene carboxylic acid

Cat. No. B8210761
M. Wt: 154.21 g/mol
InChI Key: KXJSFMMHUAFBLF-UHFFFAOYSA-N
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Description

Cyclooct-4-ene carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclooct-4-ene carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooct-4-ene carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Organic Synthesis : Carboxylic acids, including derivatives of cyclooct-4-ene carboxylic acid, can tune the selectivity and activity of catalysts. For example, they are used in cis-dihydroxylation and epoxidation of alkenes (de Boer et al., 2005). Additionally, cyclooct-4-ene carboxylic acid derivatives have been synthesized for use in various organic compounds (Cong & Yao, 2006).

  • Chemical Building Blocks : Certain derivatives, like 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, serve as promising building blocks for a variety of compounds (Grellepois et al., 2012). These building blocks are crucial in the development of new materials and pharmaceuticals.

  • Medicinal Chemistry : Cyclooct-4-ene carboxylic acid derivatives have potential in medicinal chemistry. For instance, Pyrrolidino enaminones, which contain a carboxylic acid chain, have shown effectiveness in inhibiting cyclooxygenase, an enzyme relevant in inflammation and pain (Dannhardt et al., 1997).

  • Polymer Science : Alicyclic polymers synthesized from these compounds have applications in photoresist technologies, highlighting their role in advanced manufacturing and materials science (Okoroanyanwu et al., 1998).

  • Bioconjugation and Biocatalysis : In biochemistry, carboxylic acids play a role in bioconjugation, where they are used to form amide bonds in aqueous media (Nakajima & Ikada, 1995). This is crucial in the development of biologically active molecules and drug development.

  • Environmental Applications : The metabolism of cyclohexane carboxylate and cyclohex-1-ene carboxylate by certain microorganisms demonstrates potential applications in environmental biotechnology, potentially aiding in reducing greenhouse gas emissions (Elshahed et al., 2001).

properties

IUPAC Name

cyclooct-4-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJSFMMHUAFBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooct-4-ene carboxylic acid

Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask was charged with t-butyl cyclooct-4-ene carboxylate (1.0 g, 4.8 mmol) and trifluoroacetic acid (2 mL) and stirred at room temperature for two days. A 4:1 ethanol:water mixture (10 mL) was then added and the pH of the resulting mixture was adjusted to ˜4.0 with aqueous saturated NaHCO3. The mixture was then extracted with 4×25 mL portions of ethyl ether and the ether phases were combined and concentrated. The liquid was then purified by flash chromatography on silica (3:7 ethyl acetate:hexanes mobile phase) to afford cyclooct-4-ene carboxylic acid (0.051 g, 69%). The material was crudely dried immediately before polymerization by dissolving the material in benzene and carrying out azeotropic distillation using a rotary evaporator (three cycles). IR (film on NaCl): 3017, 2932, 2859, 1736 (C═O), 1467, 1449, 1392, 1334, 1165, 747, 714 cm−1 (O—H stretch not assigned due to weakness). 1H NMR (300 MHz, CDCl3): δ 11.6 (br, 1H), 5.6–5.8 (m, 2H), 2.30–2.54, (m, 2H), 2.02–2.24 (m, 4H), 1.84–1.96 (m, 1H), 1.50–1.82 (m, 3H), 1.32–1.48 (m, 1H). 13C NMR (75 MHz, CDCl3): δ 184.34, 130.45, 129.34, 43.10, 31.28, 29.10, 27.65, 25.75, 23.92 ppm. HRMS-FAB for C8H14O2: Theoretical: 126.1045; Found: 126.1048.
Name
t-butyl cyclooct-4-ene carboxylate
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1 g
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Synthesis routes and methods II

Procedure details

After 2 hours reaction, the autoclave was allowed to cool and was vented. A portion of the autoclave contents, containing 40 parts by weight of ethyl cyclo-oct-4-ene-1-carboxylate, was mixed with water (100 parts by volume) and sodium hydroxide (21 parts by weight). The mixture was heated under reflux for 2 hours, when metallic palladium precipitated out. This was removed by filtration, and the filtrate was poured into water (350 parts by volume) and acidified with excess concentrated hydrochloric acid to give cyclo-oct-4-ene-1-carboxylic acid as a yellow oil, which was extracted with diethyl ether (3 × 200 parts by volume). The ethereal solution was dried over sodium sulphate and the ether was evaporated off to give 32.5 parts by weight of the cyclo-octene acid. This acid was mixed with water (400 parts by volume) and sodium hydroxide (20 parts by weight) and heated in an autoclave at 320°C for 1.5 hours. The autoclave was cooled and the contents filtered, after addition of a small amount of charcoal, in order to remove inorganic materials. The filtrate was acidified with concentrated hydrochloric acid and allowed to stand overnight, to give an aqueous suspension of azelaic acid. The azelaic acid was recovered by filtration and the aqueous mother liquor was extracted with diethyl ether. The ethereal solution was dried over sodium sulphate and the ether was evaporated off. The solid residue was combined with the azelaic acid recovered by filtration, and the product was dried in a vacuum oven to give 38.6 parts by weight of crude azelaic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SE Lehman Jr, KB Wagener, LS Baugh… - …, 2007 - ACS Publications
… delight, we found that substitution of tert-butyl alcohol for methanol gives >99% tert-butyl cyclooct-4-enecarboxylate (8), which can be easily hydrolyzed to cyclooct-4-ene carboxylic acid …
Number of citations: 94 pubs.acs.org
EF Palermo… - … Institute Troy United …, 2016 - apps.dtic.mil
… Coupling with Z-cyclooct-4-ene carboxylic acid (63 mg, 0.4 mmol) using DMAP (5 mg, 0.037 mmol) and DIC (86 µL, 0.56 mmol) in DCM (3 mL). Silica gel column (hexanes:EtOAc, 4:1) …
Number of citations: 1 apps.dtic.mil
Z Zhou - 2020 - search.proquest.com
The rapid increase of antibiotic drug-resistant bacterial infections in parallel to the slow development of new antibiotic drugs has created a looming global public health crisis. Although …
Number of citations: 2 search.proquest.com
ML Blackman - 2011 - search.proquest.com
A novel bioorthogonal reaction based on an inverse electron-demand Diels-Alder reaction has been developed. The transformation involves the cycloaddition of s-tetrazine derivatives …
Number of citations: 1 search.proquest.com
S Schmitt, E Feidt, D Hartmann, V Huch, J Jauch - Synlett, 2014 - thieme-connect.com
… Intramolecular acylations for ring-closing reactions have also been published,[16] and even the transformation of cyclooct-4-ene carboxylic acid 14 into cyclooct-4-ene carboxylic acid …
Number of citations: 10 www.thieme-connect.com

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